molecular formula C24H36Cl2N2O6 B2490182 trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride CAS No. 1630906-76-1

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride

Cat. No.: B2490182
CAS No.: 1630906-76-1
M. Wt: 519.46
InChI Key: SSMHPJOVHYERFX-XHSCLTASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . It is a cyclobutanamine derivative, characterized by the presence of a 3,4-dimethoxyphenoxy group attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with 3,4-dimethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is used in biological studies to investigate its effects on cellular processes. It is often employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on neurological and cardiovascular systems .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction leads to various biochemical and physiological effects, which are the basis for its therapeutic potential .

Comparison with Similar Compounds

  • trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine
  • cis-3-(3,4-Dimethoxyphenoxy)cyclobutanamine
  • 3-(3,4-Dimethoxyphenoxy)cyclobutanone

Comparison: Compared to similar compounds, trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride exhibits unique properties due to its specific stereochemistry and the presence of the hydrochloride salt. These features contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;/h3-4,7-8,10H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJAGHAHQCNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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